molecular formula C18H22N4O2 B2538905 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396795-04-2

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2538905
CAS No.: 1396795-04-2
M. Wt: 326.4
InChI Key: QVJRRVXNVFGEEV-UHFFFAOYSA-N
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Description

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a methoxy group and a pyrazinyl-piperidinyl moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a pyrazine moietyThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets within the cell. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the desired therapeutic effect. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(pyridin-2-ylmethyl)benzamide
  • 4-methoxy-N-(quinolin-2-ylmethyl)benzamide
  • 4-methoxy-N-(piperidin-4-ylmethyl)benzamide

Uniqueness

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide stands out due to its unique combination of a pyrazinyl-piperidinyl moiety with a methoxy-substituted benzamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific disciplines .

Properties

IUPAC Name

4-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-24-16-4-2-15(3-5-16)18(23)21-12-14-6-10-22(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJRRVXNVFGEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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